molecular formula C20H22N2O B10865466 3-(2-Methylphenyl)-2-pentylquinazolin-4-one

3-(2-Methylphenyl)-2-pentylquinazolin-4-one

Cat. No.: B10865466
M. Wt: 306.4 g/mol
InChI Key: QYXUNJISOHLWSO-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-2-pentylquinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities. This particular compound features a quinazolinone core substituted with a 2-methylphenyl group at the 3-position and a pentyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-2-pentylquinazolin-4-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 2-methylbenzaldehyde in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-2-pentylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated or alkylated quinazolinone derivatives.

Scientific Research Applications

3-(2-Methylphenyl)-2-pentylquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-2-pentylquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylphenyl)-2-selenoxo-2,3-dihydroquinazolin-4-one: Similar structure with a selenium atom replacing the oxygen in the quinazolinone core.

    Pyrimido[1,2-a]benzimidazoles: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

3-(2-Methylphenyl)-2-pentylquinazolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylphenyl and pentyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-pentylquinazolin-4-one

InChI

InChI=1S/C20H22N2O/c1-3-4-5-14-19-21-17-12-8-7-11-16(17)20(23)22(19)18-13-9-6-10-15(18)2/h6-13H,3-5,14H2,1-2H3

InChI Key

QYXUNJISOHLWSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C

Origin of Product

United States

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